

PF-06726304 Karpas-422 cell proliferation assay

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: PF-06726304

Cat. No.: S539198

Get Quote

Compound Profile: PF-06726304

PF-06726304 is a potent, selective, and SAM-competitive inhibitor of the histone methyltransferase **Enhancer of Zeste Homolog 2 (EZH2)** [1] [2]. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which primarily catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3) [3]. This histone mark leads to condensed chromatin and transcriptional repression of target genes, including tumor suppressors [3].

The table below summarizes its key biochemical and cellular activities:

Parameter	Value	Description
EZH2 (Wild-Type) Ki	0.7 nM [4] [5]	Binding affinity for wild-type EZH2.
EZH2 (Y641N) Ki	3.0 nM [4] [5]	Binding affinity for a common gain-of-function mutant EZH2.
Cellular H3K27me3 IC ₅₀	15 nM [4] [5]	Concentration that reduces H3K27me3 levels by 50% in Karpas-422 cells.
Karpas-422 Proliferation IC ₅₀	23 - 25 nM [4] [5]	Concentration that inhibits cell proliferation by 50%.

Karpas-422 Cell Line Model

The **Karpas-422** cell line is a model derived from a **germinal center B-cell-like Diffuse Large B-Cell Lymphoma (DLBCL)** [6] [7]. It is highly relevant for studying EZH2 inhibitors because its proliferation is dependent on EZH2 activity, making it a sensitive model for evaluating the anti-tumor effects of **PF-06726304** [4] [5].

Experimental Protocols

Here are detailed methodologies for key experiments using **PF-06726304** in Karpas-422 cells.

Protocol 1: Measuring Cellular H3K27me3 Reduction (ELISA)

This protocol details how to quantify the reduction of the H3K27me3 biomarker, demonstrating the compound's on-target engagement within cells [4].

- **Cell Line:** Karpas-422 [4]
- **Cell Plating:** Plate cells in complete growth medium in a 96-well clear, V-bottom plate at a density of **2,500 cells per well** (100 μ L/well). Incubate for 2-3 hours at 37°C and 5% CO₂ [4]
- **Compound Preparation:** Prepare an 11-point serial dilution (1:3 dilutions) of **PF-06726304** in 100% DMSO. Further dilute the compound in growth medium to achieve the desired final concentrations, ensuring the **final DMSO concentration does not exceed 0.5%** [4]
- **Compound Treatment:** Add 25 μ L of the diluted compound to each well of the cell plate. Incubate the plates for **72 hours** at 37°C and 5% CO₂ [4]
- **Cell Lysis and Lysate Preparation:**
 - Centrifuge plates at 2,000 rpm for 5 minutes at room temperature and remove the medium.
 - Add 100 μ L of acid-extraction solution to each well to lyse cells. Shake for 50 minutes at 4°C.
 - Add 38 μ L of neutralization buffer to each well. Freeze plates at -80°C overnight.
 - The next day, thaw plates by shaking at room temperature.
 - Transfer 50 μ L of cell lysate per well to a pre-coated ELISA plate [4]
- **H3K27me3 Detection (ELISA):**
 - Incubate the ELISA plate for 2.5 hours at room temperature with slow shaking.
 - Wash the plate 7 times with 1x wash buffer.
 - Add 100 μ L of biotinylated anti-trimethylhistone H3K27 detection antibody to each well. Incubate for 2 hours at room temperature with shaking.
 - Wash the plate as before.

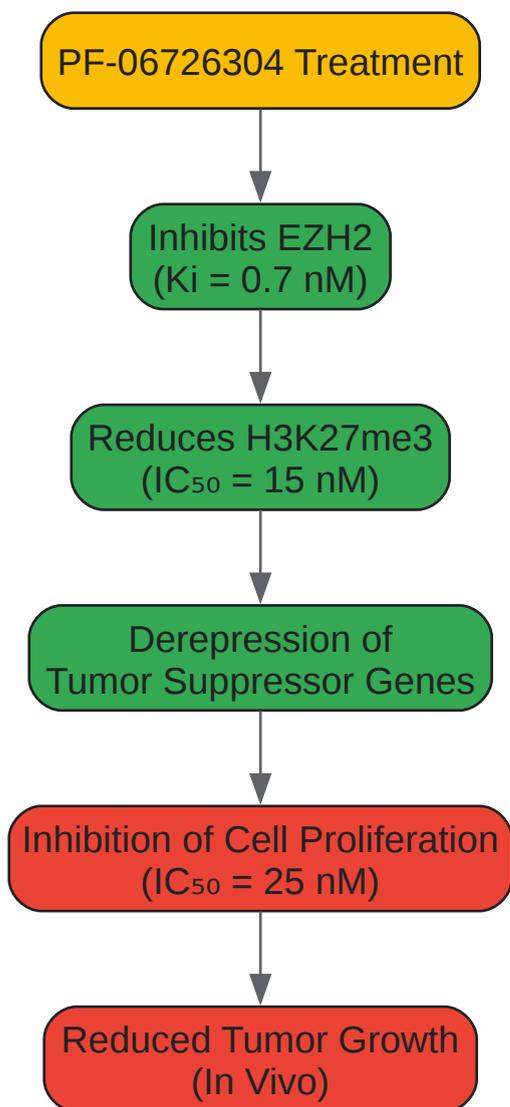
- Add 100 μL of horseradish peroxidase (HRP)-linked streptavidin to each well. Incubate for 60 minutes at room temperature with shaking.
- Wash the plate.
- Add 100 μL of TMB substrate reagent. Incubate for 5 minutes in the dark with slow shaking.
- Stop the reaction by adding 100 μL of stop solution.
- Measure the absorbance to quantify H3K27me3 levels [4]

Protocol 2: Cell Proliferation Assay

This protocol measures the anti-proliferative effect of **PF-06726304** on Karpas-422 cells over time [4] [5].

- **Cell Plating:** Plate Karpas-422 cells in complete culture medium at a density of **2,500 cells per well** in a 96-well plate. Incubate for 2-3 hours at 37°C and 5% CO₂ [4]
- **Compound Treatment:** Prepare and add **PF-06726304** dilutions as described in Protocol 1. The highest final concentration tested is typically **50 μM** [4]
- **Incubation:** Incubate the cells with the compound for **72 hours** [4] [5]
- **Proliferation Readout:**
 - **Alamar Blue Assay:** Add Alamar Blue reagent and measure fluorescence or absorbance after several hours of incubation (e.g., 4-6 hours) [5]
 - **Alternative Method:** Cell proliferation can also be assessed by measuring **3H-thymidine incorporation** during the final 6-18 hours of the incubation period [8]

The following diagram illustrates the logical workflow that connects **PF-06726304** treatment to its ultimate anti-proliferation effect in Karpas-422 cells.



[Click to download full resolution via product page](#)

Application Notes for Researchers

- **Solubility and Storage:** **PF-06726304** has limited solubility. For in vitro assays, **DMSO** is the recommended solvent, with a suggested stock concentration of **10 mg/mL (22.4 mM)** [4]. Always use fresh, dry DMSO. Aliquot and store stock solutions at -80°C to avoid freeze-thaw cycles and moisture absorption [4] [5]
- **In Vivo Correlation:** The anti-proliferative effect observed in vitro translates to in vivo models. Oral administration of **PF-06726304** (e.g., 200-300 mg/kg, twice daily) results in significant **tumor growth inhibition** in Karpas-422 xenograft models in mice, accompanied by a dose-dependent reduction of intratumoral H3K27me3 levels [4] [1]

- **Quality Control:** When reporting results, always include the **purity** of the compound batch used. Commercial samples of **PF-06726304** typically have a purity of **≥97%** [1] [2]

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. PF 06726304 acetate | EZH2 [tocris.com]
2. PF 06726304 acetate | EZH2 Inhibitor [rndsystems.com]
3. The roles of EZH2 in cancer and its inhibitors - PubMed Central [pmc.ncbi.nlm.nih.gov]
4. PF-06726304 | Histone Methyltransferase inhibitor [selleckchem.com]
5. PF-06726304 | EZH2 Inhibitor [medchemexpress.com]
6. Oncogenic role of the SOX9-DHCR24-cholesterol ... [pmc.ncbi.nlm.nih.gov]
7. Enhancing cell death in B-cell malignancies through ... [nature.com]
8. A proliferation-inducing ligand mediates follicular lymphoma B ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [PF-06726304 Karpas-422 cell proliferation assay]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b539198#pf-06726304-karpas-422-cell-proliferation-assay>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com